3-Bromo-2,2-dimethylpropan-1-amine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide typically involves the bromination of 2,2-dimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of hydrobromic acid as a bromine source and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-dimethylpropan-1-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or other derivatives depending on the nucleophile used.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
3-Bromo-2,2-dimethylpropan-1-amine hydrobromide is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-dimethylpropan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products . The compound can also interact with biological molecules, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethylpropan-1-amine: The free base form without the hydrobromide salt.
2,2-Dimethylpropan-1-amine: The parent amine without the bromine substitution.
3-Chloro-2,2-dimethylpropan-1-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-2,2-dimethylpropan-1-amine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity . This makes it valuable for specific applications where bromine’s reactivity is desired .
Properties
IUPAC Name |
3-bromo-2,2-dimethylpropan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVUPYPCMHAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350885-39-0 |
Source
|
Record name | 3-bromo-2,2-dimethylpropan-1-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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